3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide
Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide is a chemical compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the isoxazole ring, and a carbothioamide group
Preparation Methods
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the isoxazole ring.
Chemical Reactions Analysis
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agricultural Chemistry: This compound is studied for its herbicidal properties, particularly against broadleaf weeds and grasses
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may inhibit key enzymes in the biosynthetic pathways of plants, leading to their death[8][8] .
Comparison with Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide can be compared with similar compounds such as:
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride: This compound has a carbonyl chloride group instead of a carbothioamide group and is used as an intermediate in organic synthesis.
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound has a carboxylic acid group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDCXVWPXBITNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381719 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-42-9 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175204-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.